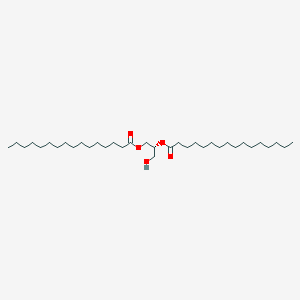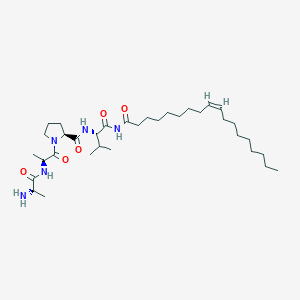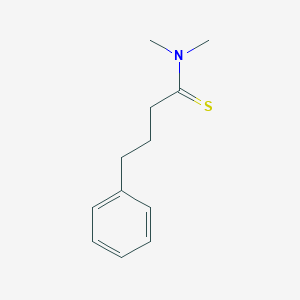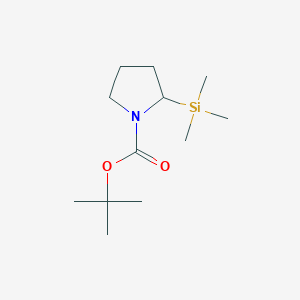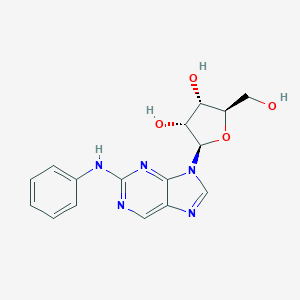
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research. It is a purine nucleoside analogue that has been synthesized and studied for its potential applications in medicine and biochemistry.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. It is believed to work by inhibiting viral DNA synthesis, which prevents the virus from replicating. It may also work by inhibiting the activity of enzymes involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidine kinase, an enzyme involved in viral DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments is its high potency against viruses and cancer cells. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further investigate its potential as an antiviral agent, particularly against emerging viral infections such as COVID-19. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the reaction of 2-amino-6-chloropurine with aniline in the presence of a base, followed by the reaction of the resulting compound with 2,3,4,5-tetra-O-acetyl-1,6-dihydroxyhexane. The product is then deacetylated to obtain the final compound.
Scientific Research Applications
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential applications in medicine and biochemistry. It has been shown to have antiviral activity against various viruses such as herpes simplex virus, varicella-zoster virus, and cytomegalovirus. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
114300-71-9 |
|---|---|
Molecular Formula |
C16H17N5O4 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1 |
InChI Key |
WGYVNLWYYLACQQ-QJPTWQEYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
synonyms |
2'-deoxy-N(2)-phenylguanosine N(2)-phenyl-2'-deoxyguanosine PhdG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




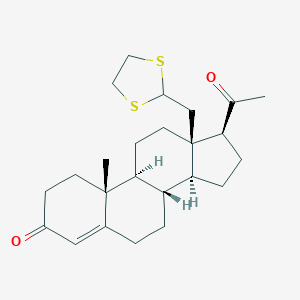

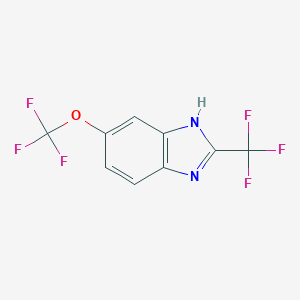

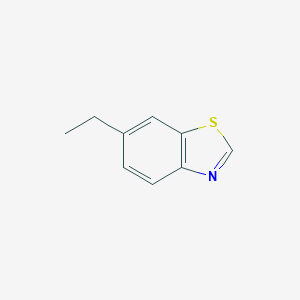
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
